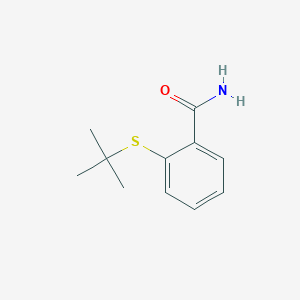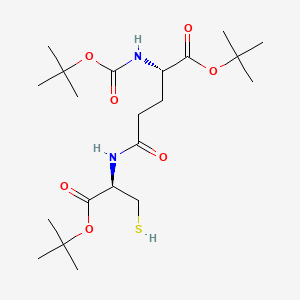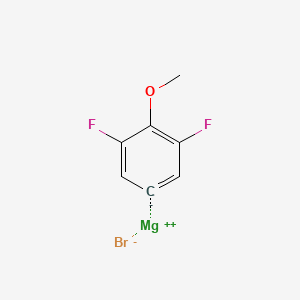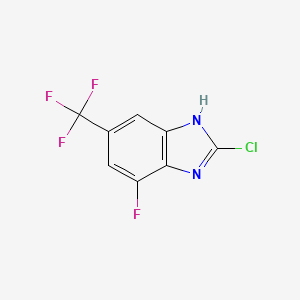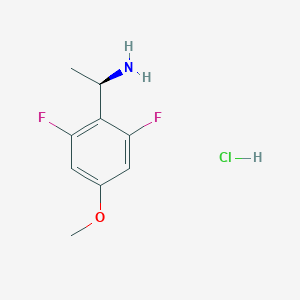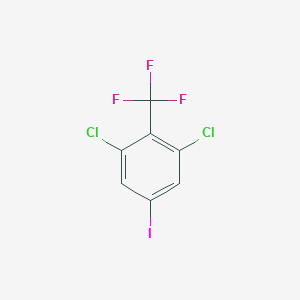
1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2Cl2F3I It is a derivative of benzene, characterized by the presence of chlorine, iodine, and trifluoromethyl groups
Métodos De Preparación
The synthesis of 1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of a trifluoromethyl-substituted benzene derivative. For instance, starting with 1-chloro-3-(trifluoromethyl)benzene, the compound can be subjected to iodination and further chlorination under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium iodide or potassium fluoride.
Oxidation and Reduction: The iodine and chlorine atoms can be involved in oxidation-reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts to form more complex organic molecules.
Aplicaciones Científicas De Investigación
1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene largely depends on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets, thereby modulating their activity .
Comparación Con Compuestos Similares
1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
1-Iodo-3,5-bis(trifluoromethyl)benzene:
1-Iodo-2-(trifluoromethyl)benzene: Lacks the chlorine atoms, resulting in different reactivity and applications.
Propiedades
Fórmula molecular |
C7H2Cl2F3I |
|---|---|
Peso molecular |
340.89 g/mol |
Nombre IUPAC |
1,3-dichloro-5-iodo-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3I/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H |
Clave InChI |
PEQRQAJIWMEZQI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


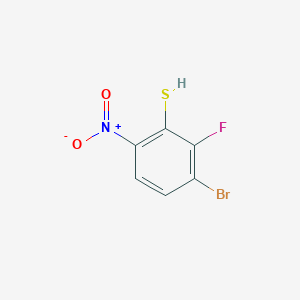
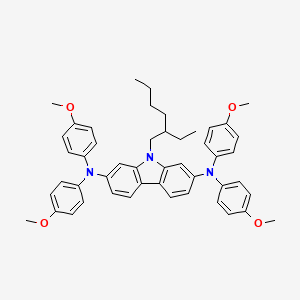
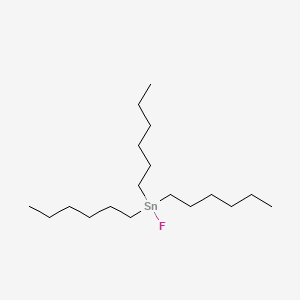
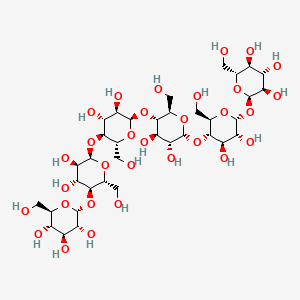
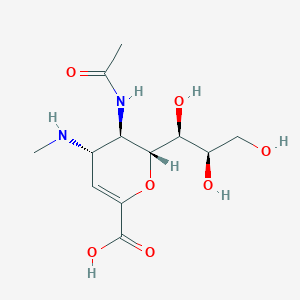
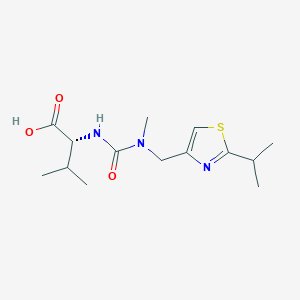
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;hydrogen sulfate](/img/structure/B13432121.png)
![4-[10,15,20-Tris(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin-5-yl]benzoic acid;trichloride](/img/structure/B13432129.png)

